8,8-Dimethyl-1-(2-methyl-piperidin-1-yl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene
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Overview
Description
8,8-DIMETHYL-4-(2-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE is a complex heterocyclic compound that features a unique fusion of pyrano, pyrido, and furo rings with a piperidino substituent
Preparation Methods
The synthesis of 8,8-DIMETHYL-4-(2-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and pressures.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Scientific Research Applications
8,8-DIMETHYL-4-(2-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidino group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines These compounds share a similar core structure but differ in their substituents and specific ring fusions. The uniqueness of 8,8-DIMETHYL-4-(2-METHYLPIPERIDINO)-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]FURO[3,2-D]PYRIMIDINE lies in its specific combination of rings and the presence of the piperidino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,5-dimethyl-15-(2-methylpiperidin-1-yl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene |
InChI |
InChI=1S/C20H24N4O2/c1-12-6-4-5-7-24(12)18-17-16(21-11-22-18)14-8-13-10-25-20(2,3)9-15(13)23-19(14)26-17/h8,11-12H,4-7,9-10H2,1-3H3 |
InChI Key |
PNPJHJONFKACSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=NC3=C2OC4=C3C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
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